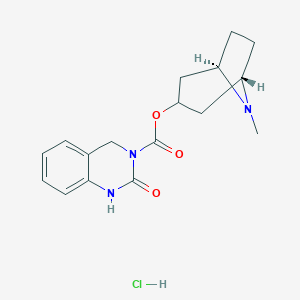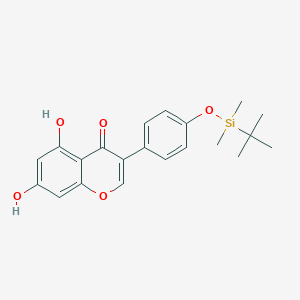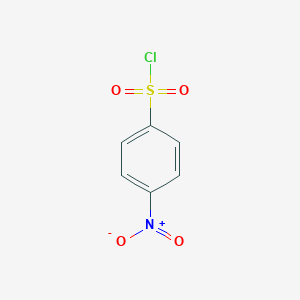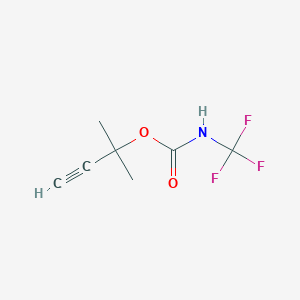
3-Carbamoyl-2-phenylpropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Carbamoyl-2-phenylpropionic acid (CPP) is an organic compound that belongs to the class of amino acids. CPP has been shown to have various biochemical and physiological effects, making it an important molecule in scientific research.
Wissenschaftliche Forschungsanwendungen
Metabolic Pathway Understanding
3-Carbamoyl-2-phenylpropionic acid has been identified as a significant metabolite in studies analyzing the metabolic pathways of certain drugs. For instance, Thompson et al. (1996) noted that this compound is a major human metabolite formed from the antiepileptic drug felbamate, suggesting its role in drug metabolism and potential toxicities associated with drug treatment (Thompson et al., 1996).
Chemical Synthesis and Transformation
Research has explored the chemical synthesis and transformations involving 3-carbamoyl-2-phenylpropionic acid. De Vries et al. (1998) investigated the conversion of cinnamaldehyde into 3-phenylpropionic acid using homogeneous ruthenium catalysts (De Vries et al., 1998). This highlights its relevance in chemical synthesis processes, potentially useful in pharmaceutical manufacturing.
Antimicrobial Properties
Some studies have explored the antimicrobial properties of 3-carbamoyl-2-phenylpropionic acid. For example, Yehia et al. (2020) found that this compound exhibited significant antimicrobial activity, suggesting its potential use in managing plant phytopathogens (Yehia et al., 2020).
Biosynthesis Processes
3-Carbamoyl-2-phenylpropionic acid has been studied in the context of biosynthesis processes. For instance, Wang et al. (2019) presented a biocatalytic process using simple phenols, pyruvate, and ammonia to synthesize phenylpropionic acids, including 3-carbamoyl-2-phenylpropionic acid (Wang et al., 2019). This demonstrates its potential in green chemistry and sustainable production methods.
Medical Research and Drug Development
In medical research and drug development, this compound has been implicated in studies examining drug metabolites and their physiological impacts. Thompson et al. (2000) explored the metabolic scheme leading to 3-carbamoyl-2-phenylpropionic acid from felbamate and its implications for pharmacology and toxicology (Thompson et al., 2000).
Eigenschaften
CAS-Nummer |
139262-66-1 |
|---|---|
Produktname |
3-Carbamoyl-2-phenylpropionic acid |
Molekularformel |
C10H11NO4 |
Molekulargewicht |
209.2 g/mol |
IUPAC-Name |
3-carbamoyloxy-2-phenylpropanoic acid |
InChI |
InChI=1S/C10H11NO4/c11-10(14)15-6-8(9(12)13)7-4-2-1-3-5-7/h1-5,8H,6H2,(H2,11,14)(H,12,13) |
InChI-Schlüssel |
AYRIVCKWIAUVOO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C(COC(=O)N)C(=O)O |
Synonyme |
3-carbamoyloxy-2-phenylpropionic acid CPPA-3,2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



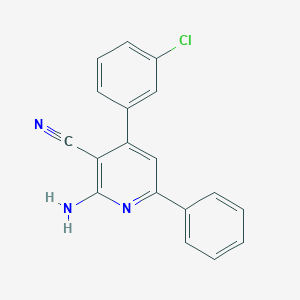
![1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one](/img/structure/B143441.png)
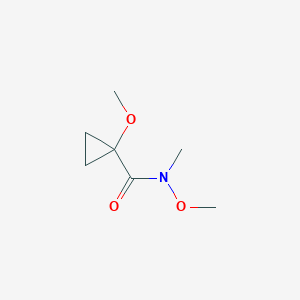
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
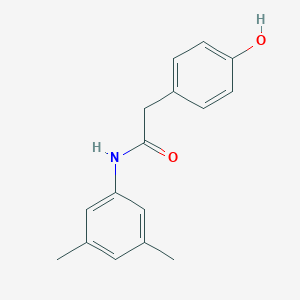
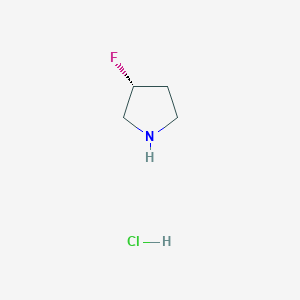
![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)
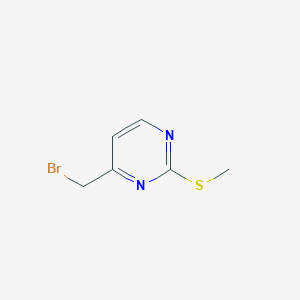
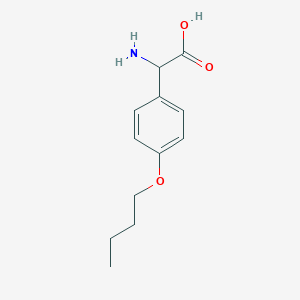
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
